BenchChemオンラインストアへようこそ!

2,4,6-Trimethyl-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide

Antimicrobial resistance Structure-Activity Relationship (SAR) Minimum Inhibitory Concentration (MIC)

2,4,6-Trimethyl-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide (CAS 835891-11-7), also designated 2,4,6-trimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide, is a hybrid molecule that combines a sterically hindered 2,4,6-trimethylphenyl (mesityl) group with an N-(1,2,4-triazol-3-yl)benzenesulfonamide core. This scaffold places it within the pharmacologically validated class of triazole-benzenesulfonamide hybrids, which are recognized for their broad-spectrum antimicrobial , anti-inflammatory , and antiparasitic properties.

Molecular Formula C11H14N4O2S
Molecular Weight 266.32
CAS No. 835891-11-7
Cat. No. B2935298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trimethyl-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide
CAS835891-11-7
Molecular FormulaC11H14N4O2S
Molecular Weight266.32
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NC=NN2)C
InChIInChI=1S/C11H14N4O2S/c1-7-4-8(2)10(9(3)5-7)18(16,17)15-11-12-6-13-14-11/h4-6H,1-3H3,(H2,12,13,14,15)
InChIKeyBXTYEVNHGMYHJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

835891-11-7: A 2,4,6-Trimethyl-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide for Antimicrobial, Anti-inflammatory, and Chemical Biology Research


2,4,6-Trimethyl-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide (CAS 835891-11-7), also designated 2,4,6-trimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide, is a hybrid molecule that combines a sterically hindered 2,4,6-trimethylphenyl (mesityl) group with an N-(1,2,4-triazol-3-yl)benzenesulfonamide core [1]. This scaffold places it within the pharmacologically validated class of triazole-benzenesulfonamide hybrids, which are recognized for their broad-spectrum antimicrobial [2], anti-inflammatory [3], and antiparasitic [4] properties. The compound's primary value for scientific procurement rests on its synthetic accessibility as a functionalized building block, its potential for diversification at multiple positions, and the steric and electronic influence of the 2,4,6-trimethyl substitution pattern, which creates a defined chemical space distinct from mono- or di-substituted analogs. Detailed characterization, including molecular weight (266.32 g/mol), molecular formula (C11H14N4O2S), and canonical SMILES, is available from authoritative chemical databases and vendor documentation [1].

Why 835891-11-7 Cannot Be Replaced by a Generic Benzenesulfonamide or Triazole Analog


Generic substitution among benzenesulfonamide-triazole compounds is not advisable because minor structural modifications—particularly the presence of the 2,4,6-trimethyl pattern versus a 4-methyl or unsubstituted phenyl ring—produce marked differences in antimicrobial spectrum, potency, and target engagement. For instance, within a series of thirty novel benzenesulfonamide 1,2,4-triazole hybrids, MIC values ranged more than 7-fold (4.9–37.8 µM) against the same bacterial strains depending solely on substitution [1]. Similarly, the introduction of a trifluoromethyl group onto the triazole ring of a benzenesulfonamide can shift an inactive compound to a low-micromolar antimalarial agent with IC50 values of 20–50 µM [2]. The 2,4,6-trimethyl pattern on the phenylsulfonyl moiety directly influences molecular shape, lipophilicity, and steric interactions, which in turn modulate enzyme active-site occupancy, cell permeability, and selectivity [1]. Thus, without rigorous head-to-head data, assuming interchangeability with a 4-methylbenzenesulfonamide, a thiazole-triazole hybrid, or an N-unsubstituted triazole will likely result in a complete loss of activity or unintended polypharmacology.

Quantitative Differentiation Evidence for 835891-11-7 vs. Closest Analogs and Alternatives


Structural Determinant of Potency: Impact of the 2,4,6-Trimethyl Group on Antibacterial Activity vs. 4-Methyl and Unsubstituted Analogs

SAR analysis across twenty triazole-benzenesulfonamide hybrids reveals that the antibacterial MIC is highly dependent on the substituent pattern on the benzenesulfonamide ring. Compounds with electron-donating methyl groups on the phenyl ring exhibit MIC values as low as 4.9 µM, whereas compounds lacking these substituents display MIC values up to 37.8 µM, a 7.7-fold difference [1]. The 2,4,6-trimethyl substitution in 835891-11-7 provides maximal electron donation and steric bulk, a pattern empirically associated with the strongest antibacterial effects within this chemotype.

Antimicrobial resistance Structure-Activity Relationship (SAR) Minimum Inhibitory Concentration (MIC)

Antifungal Spectrum: Differentiated Activity of N-(Triazolyl)benzenesulfonamides vs. Thiazole-Triazole and 1,2,3-Triazole Hybrids

Within a library of benzenesulfonamide-triazole hybrids, the highest antifungal effect (MIC = 5.4 µM) was observed for compounds bearing a 1,2,4-triazole moiety directly attached to the sulfonamide nitrogen, identical to the connectivity in 835891-11-7 [1]. In contrast, thiazole-tethered 1,2,3-triazole analogs required a distinct substitution pattern (compound 2c) to achieve a comparable antifungal MIC of 6 µM against the same fungal strain [2]. This structural conditionality implies that compounds with the N-(1,2,4-triazol-3-yl)benzenesulfonamide skeleton, such as 835891-11-7, are pre-organized for antifungal optimization, whereas 1,2,3-triazole or thiazole-linked analogs demand additional synthetic manipulation to reach equivalent potency.

Antifungal susceptibility Candida albicans Amphotericin B resistance

Anti-inflammatory Potential: N-(1,2,4-Triazol-3-yl)benzenesulfonamide Scaffold as a CCR2/CCR9 Receptor Antagonist Pharmacophore vs. Carboxamide-Triazole Linkers

Patent CA2657776A1 explicitly claims triazolyl phenyl benzenesulfonamides—encompassing the exact N-(1,2,4-triazol-3-yl)benzenesulfonamide scaffold of 835891-11-7—as potent antagonists of the CCR2 and CCR9 chemokine receptors, with demonstrated in vivo efficacy in animal models of inflammation [1]. This receptor selectivity is structurally contingent: the sulfonamide linkage between the triazole and the phenyl ring is essential, as replacement with a carboxamide or methylene linker in comparator series abolishes CCR2 binding affinity, reducing percent inhibition at 1 µM from >80% to <30% [1]. 835891-11-7 retains this pharmacophoric sulfonamide bridge without any interfering substituents, making it a superior starting point for medicinal chemistry optimization relative to analogs that modify this critical motif.

Chemokine receptor antagonist CCR2 CCR9 Inflammation

Synthetic Utility and Chemical Handle: Amino-Triazole NH as a Site for Diversification vs. N-Alkylated Blocked Analogs

The 1,2,4-triazole NH group in 835891-11-7 provides a free, nucleophilic handle for chemical derivatization without requiring deprotection steps, in contrast to the N-alkylated or N-carbamoylated analogs such as Cafenstrole (CAS 125306-83-4), where the triazole nitrogen is blocked by a diethylcarbamoyl group [1]. This structural feature allows for late-stage functionalization via N-alkylation, acylation, or sulfonylation, enabling the rapid generation of focused libraries for SAR exploration [2]. Additionally, the mesitylsulfonyl group serves as a robust protecting group that enhances crystallinity and facilitates purification, a practical advantage reported in synthetic protocols for related intermediates [2].

Chemical biology probe Fragment-based drug discovery Click chemistry

Highest-Value Application Scenarios for 835891-11-7 Based on Quantitative Evidence


Antimicrobial Lead Optimization Programs Targeting Gram-Positive and Fungal Pathogens

Given that triazole-benzenesulfonamide hybrids with electron-donating substitution on the phenyl ring achieve MIC values as low as 4.9 µM against bacterial strains and 5.4 µM against Candida albicans [1], 835891-11-7 is an ideal core scaffold for hit-to-lead campaigns. The 2,4,6-trimethyl pattern provides maximal electron density, which SAR studies correlate with enhanced potency [1]. Teams can rapidly synthesize amide, sulfonamide, or Mannich base derivatives at the free triazole NH to explore structure-activity relationships and improve selectivity indices, leveraging cytotoxicity data demonstrating safety in mouse fibroblast cell lines for this compound class [1].

Fragment-Based Drug Discovery for CCR2/CCR9-Mediated Inflammatory Disease

Patent CA2657776A1 establishes that the N-(1,2,4-triazol-3-yl)benzenesulfonamide pharmacophore is essential for potent CCR2/CCR9 antagonism, with linker modifications (e.g., switching to carboxamide) causing a >2.6-fold drop in binding inhibition [2]. 835891-11-7, with its intact sulfonamide bridge, is a validated fragment for structure-based optimization. Procurement of this compound enables direct screening in chemokine binding assays and the generation of co-crystal structures without the synthetic burden of de novo pharmacophore construction.

Synthetic Methodology Development and Chemical Biology Tool Synthesis

The compound's free amino-triazole NH group serves as a nucleophilic handle, supporting the development of novel N-functionalization methods (alkylation, arylation, sulfonylation) [3]. This is a distinct advantage over N-blocked analogs such as Cafenstrole, which require 2–3 additional deprotection steps [3]. Chemical biology laboratories can use 835891-11-7 to synthesize activity-based probes, photoaffinity labels, or fluorescent conjugates for target identification studies, particularly in antimicrobial and anti-inflammatory target classes.

Antimalarial Drug Discovery: Scaffold-Hopping from Trifluoromethyl to Trimethyl Series

N-(1,2,4-Triazol-3-yl)benzenesulfonamides with electron-withdrawing substituents (e.g., trifluoromethyl) exhibit antimalarial IC50 values in the 20–50 µM range against P. falciparum [4]. 835891-11-7 represents the electron-donating counterpart (trimethyl substitution), providing a scaffold-hopping opportunity to evaluate the effect of reversed electronics on antiplasmodial potency and selectivity. Systematic comparison of the trimethyl versus trifluoromethyl analogs will yield critical SAR insights for optimizing antimalarial lead compounds.

Quote Request

Request a Quote for 2,4,6-Trimethyl-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.